(Z)-1-(5-METHYLFURAN-2-YL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
Description
The compound (Z)-1-(5-Methylfuran-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine is a methanimine derivative featuring a 5-methylfuran moiety linked via a conjugated imine bond to a 4-(4-methylphenyl)piperazine group.
Properties
IUPAC Name |
(Z)-1-(5-methylfuran-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-14-3-6-16(7-4-14)19-9-11-20(12-10-19)18-13-17-8-5-15(2)21-17/h3-8,13H,9-12H2,1-2H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFVHCAFYFSOT-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(5-Methylfuran-2-yl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine, commonly referred to as compound 3253-5371, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula: C17H21N3O
- IUPAC Name: this compound
- SMILES Notation: Cc1ccc(/C=N\N(CC2)CCN2c2ccc(C)cc2)o1
Biological Activity Overview
The biological activity of compound 3253-5371 has been investigated in various studies, focusing primarily on its antimicrobial and anti-inflammatory properties. The following sections summarize key findings from the literature.
Antimicrobial Activity
A study examining a series of piperazine derivatives, including those similar to compound 3253-5371, reported moderate to good antimicrobial activity. The compounds were synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and characterized by spectral methods. The results indicated that several derivatives exhibited notable antibacterial effects against a range of bacterial strains .
| Compound | Antimicrobial Activity | Yield (%) | Molecular Formula |
|---|---|---|---|
| 5a | Moderate | 70 | C16H17Cl2N3OS |
| 5b | Good | 80 | C17H19N3O |
| 5k | Excellent | 85 | C18H21N3O |
Anti-inflammatory Potential
Research has indicated that compounds containing the piperazine moiety can modulate inflammatory pathways. Specifically, some derivatives have shown the ability to suppress NF-kappa-B activation, a key transcription factor in inflammatory responses. This suggests that compound 3253-5371 may have potential as an anti-inflammatory agent .
The exact mechanism of action for compound 3253-5371 is not fully elucidated; however, its structure suggests it may interact with neurotransmitter systems or inflammatory pathways. The presence of the piperazine ring is often associated with modulation of serotonin and dopamine receptors, which could contribute to both its antimicrobial and anti-inflammatory effects.
Case Studies
In a recent study involving similar compounds, researchers tested the efficacy of various piperazine derivatives in vitro against several bacterial strains. The results demonstrated a correlation between structural modifications and increased antimicrobial potency. For example, compounds with electron-donating groups on the aromatic rings showed enhanced activity compared to their electron-withdrawing counterparts .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogous Compounds
- Configuration and Conformation: The target compound’s Z-configuration contrasts with the E-isomers in , which exhibit significant dihedral angles (~56°) between terminal aryl rings due to steric and electronic effects .
- Linker Diversity : Unlike urea or amide-linked analogs (–3), the target compound’s methanimine linker introduces rigidity and conjugation, which could enhance π-π stacking or hydrogen-bonding interactions .
Physicochemical Properties
Table 2: Physicochemical Data of Analogous Compounds
| Compound Type (Source) | Molecular Weight (g/mol) | Yield (%) | Notable Interactions/Packing |
|---|---|---|---|
| Halophenyl Imidazole-4-imines (1) | ~300–350 (estimated) | N/A | C–H⋯N, C–H⋯X (X=Cl/Br), π–π stacking |
| Piperazine-Urea Derivatives (2) | 484–602 | 83–88 | Hydrogen bonding via urea NH groups |
| Diamino-butylbenzamides (3) | ~400–500 (estimated) | ~41 | Amide H-bonding; Aromatic interactions |
- Crystal Packing : highlights weak interactions (C–H⋯N, π–π) as critical drivers of crystal packing in imine derivatives. The target compound’s furan ring may engage in similar interactions, but its methyl group could disrupt symmetry compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
